Dual Cholinesterase Inhibition Potency and Peripheral Anionic Site Binding Superiority Over Donepezil in Molecular Docking
Juliflorine inhibited AChE and BChE with IC50 values of 0.42 µM and 0.12 µM, respectively, and exhibited Ki values of 0.4 µM (AChE) and 0.1 µM (BChE) under purely non-competitive inhibition kinetics [1]. In molecular docking simulations comparing juliflorine (green) with donepezil (red) within the aromatic gorge of AChE (Torpedo californica, PDB code 1EVE), juliflorine was more strongly bound to the peripheral anionic site, with its rings A/B positioned at the gorge top and rings C/D penetrating deep into the gorge to contact the quaternary ammonium-binding site—a dual-site occupancy not achieved by donepezil [2]. No quantitative IC50 for donepezil was generated in the same assay system; the differentiation rests on binding-mode and site-occupancy evidence.
| Evidence Dimension | AChE and BChE inhibition potency, inhibition kinetics, and peripheral anionic site binding occupancy vs. donepezil |
|---|---|
| Target Compound Data | AChE IC50 = 0.42 µM; BChE IC50 = 0.12 µM; AChE Ki = 0.4 µM; BChE Ki = 0.1 µM; non-competitive inhibition; simultaneous PAS and quaternary ammonium-site binding |
| Comparator Or Baseline | Donepezil: no quantitative IC50 from same assay; docking shows weaker PAS binding, single-site occupancy |
| Quantified Difference | Juliflorine occupies both PAS and quaternary ammonium-binding site; donepezil does not. Fold-difference in IC50 not calculable from same study. |
| Conditions | AChE/BChE enzyme inhibition assays (Lineweaver-Burk and Dixon plots); molecular docking in T. californica AChE (PDB 1EVE) |
Why This Matters
Juliflorine's dual-site binding mode, confirmed by direct docking comparison with donepezil, may confer a distinct pharmacological profile that cannot be replicated by standard single-site AChE inhibitors, making it a non-substitutable tool compound for investigating PAS-targeted cholinesterase modulation.
- [1] Choudhary MI, Nawaz SA, Zaheer-ul-Haq, Azim MK, Ghayur MN, Lodhi MA, Jalil S, Khalid A, Ahmed A, Rode BM, Ahmad VU. Juliflorine: a potent natural peripheral anionic-site-binding inhibitor of acetylcholinesterase with calcium-channel blocking potential, a leading candidate for Alzheimer's disease therapy. Biochem Biophys Res Commun. 2005;332(4):1171-1177. View Source
- [2] Figure 3. Comparison between donepezil (red) and juliflorine (1) (green) in the aromatic gorge of AChE. In: Choudhary MI et al. Biochem Biophys Res Commun. 2005;332(4):1171-1177. Academia.edu figure repository. View Source
